N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction.
Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction using an appropriate sulfonyl chloride.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through disruption of cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Uniqueness
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)28(25,26)16-8-6-15(7-9-16)18(24)21-20-23-22-19(27-20)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHOVPWCZYSWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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